molecular formula C10H16BrNO B13960689 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13960689
M. Wt: 246.14 g/mol
InChI Key: YWHDTHFNGRLRBM-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by the introduction of the bromomethyl and ethanone groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone group can be involved in oxidation-reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism by which 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone exerts its effects involves interactions with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the spirocyclic core may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
  • 1-(2-(Iodomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

Uniqueness

1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. This makes it particularly useful in specific synthetic and biological applications where the bromine atom’s properties are advantageous.

Properties

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]ethanone

InChI

InChI=1S/C10H16BrNO/c1-8(13)12-3-2-10(7-12)4-9(5-10)6-11/h9H,2-7H2,1H3

InChI Key

YWHDTHFNGRLRBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CC(C2)CBr

Origin of Product

United States

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